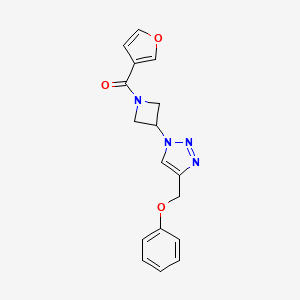

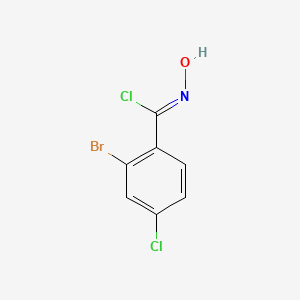

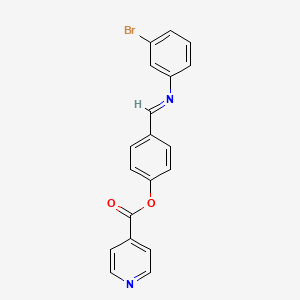

(1Z)-2-Bromo-4-chloro-N-hydroxybenzenecarboximidoyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1Z)-2-Bromo-4-chloro-N-hydroxybenzenecarboximidoyl chloride is a chemical compound that is widely used in scientific research. It is a derivative of the popular drug, hydroxyurea, which has been used in the treatment of various diseases, including sickle cell anemia and cancer.

科学的研究の応用

1. Halogenation in Organic Synthesis

Research by Bovonsombat and Mcnelis (1993) demonstrated the use of N-Halosuccinimide and acidic catalysts, like p-toluenesulfonic acid, for ring halogenations of polyalkylbenzenes. Although not directly involving (1Z)-2-Bromo-4-chloro-N-hydroxybenzenecarboximidoyl chloride, this study is relevant for understanding the broader context of halogenation reactions in organic synthesis, which could include compounds like this compound (Bovonsombat & Mcnelis, 1993).

2. Photoreduction and Nucleophilic Aromatic Photosubstitution

The study by Wubbels, Snyder, and Coughlin (1988) discussed the HCl-catalyzed photoreduction of 4-bromonitrobenzene and nucleophilic aromatic photosubstitution involving radical intermediates. This research could provide insights into similar reactions that this compound might undergo under specific conditions (Wubbels et al., 1988).

3. Effects of Chloride Ion in Aqueous Solutions

Yuan et al. (2011) investigated the dual effect of chloride on azo dye degradation in advanced oxidation processes. Their findings on the formation of chlorinated aromatic compounds can be relevant to understanding the behavior of this compound in similar chemical environments (Yuan et al., 2011).

4. Synthesis and Biological Activities of Halogenated Compounds

Zhu et al. (2014) synthesized and evaluated the biological activities of various halogenated compounds, similar in structure to this compound. This research is significant for understanding the potential biological applications of such compounds (Zhu et al., 2014).

5. Hydrodehalogenation and Reductive Radical Cyclization

Vaillard, Postigo, and Rossi (2004) explored the photostimulated reactions of aryl and alkyl chlorides and bromides. Their findings on the reductive radical cyclization reactions are pertinent to understanding the chemical behavior of this compound under similar conditions (Vaillard et al., 2004).

作用機序

Target of Action

Based on its structure, it is likely to interact with proteins or enzymes that have affinity for halogenated aromatic compounds .

Mode of Action

It is likely to involve nucleophilic substitution reactions, where the chloride or bromide group on the compound is replaced by a nucleophile . This can result in changes to the target protein or enzyme, potentially altering its function .

Biochemical Pathways

Halogenated aromatic compounds can potentially disrupt various biochemical pathways, depending on their specific targets . The downstream effects of these disruptions would depend on the specific pathways and targets involved.

Pharmacokinetics

Like other halogenated aromatic compounds, it is likely to be absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . Its bioavailability would depend on factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Halogenated aromatic compounds can potentially cause a variety of effects, depending on their specific targets and the cells in which these targets are expressed .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1Z)-2-Bromo-4-chloro-N-hydroxybenzenecarboximidoyl chloride. For example, factors such as pH, temperature, and the presence of other chemicals can affect its stability and reactivity . Additionally, the compound’s action and efficacy can be influenced by factors such as the concentration of the compound, the presence of its targets, and the physiological state of the cells it interacts with .

Safety and Hazards

特性

IUPAC Name |

(1Z)-2-bromo-4-chloro-N-hydroxybenzenecarboximidoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl2NO/c8-6-3-4(9)1-2-5(6)7(10)11-12/h1-3,12H/b11-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSCFVLGKXZQRO-XFFZJAGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)C(=NO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Br)/C(=N/O)/Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2512074.png)

![1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2512075.png)

![6-Ethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2512082.png)

![N-(4-butylphenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2512087.png)

![(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2512088.png)

![2-Ethyl-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2512094.png)